Enhanced Lipophilicity (XLogP) of 2-(Acetyloxy)-4-ethylbenzoic Acid Compared to Aspirin
2-(Acetyloxy)-4-ethylbenzoic acid exhibits a calculated XLogP of 2.0, reflecting the contribution of the 4-ethyl substituent to overall molecular lipophilicity . By comparison, aspirin (acetylsalicylic acid, CAS 50-78-2) has a reported experimental logP of approximately 1.2 [1]. This represents a 0.8 log unit increase in lipophilicity. In drug design, a ΔlogP of 0.8 can correspond to significantly enhanced membrane permeability and altered tissue distribution [2].
| Evidence Dimension | Lipophilicity (partition coefficient) |
|---|---|
| Target Compound Data | XLogP = 2.0 |
| Comparator Or Baseline | Aspirin (acetylsalicylic acid): Experimental logP ≈ 1.2 [1] |
| Quantified Difference | ΔlogP ≈ 0.8 (approximately 6.3-fold increase in octanol/water partition ratio) |
| Conditions | Calculated XLogP (chem960.com) vs. experimental logP value for aspirin from reference database |
Why This Matters
Higher lipophilicity can translate into improved passive membrane diffusion and potentially enhanced cellular uptake, making this compound a more suitable candidate for intracellular target engagement when compared to the more hydrophilic aspirin.
- [1] DrugBank. Aspirin: Experimental Properties. https://go.drugbank.com/drugs/DB00945 (accessed 2026-05-10). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5(3), 235-248. Discusses impact of logP increments on ADME properties. View Source
